Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
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Overview
Description
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[3,4-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate typically involves multiple steps, including the formation of the pyrido[3,4-D]pyrimidine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 2-methylpyridine and chloroacetyl chloride, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[3,4-D]pyrimidine derivatives .
Scientific Research Applications
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine: Shares a similar pyrimidine core but with different substituents.
4,4’,4’‘-Tri-tert-Butyl-2,2’6’,2’'-terpyridine: Another compound with tert-butyl groups but a different core structure.
Uniqueness
Tert-butyl 4-chloro-2-methyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is unique due to its specific combination of functional groups and the pyrido[3,4-D]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H18ClN3O2 |
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Molecular Weight |
283.75 g/mol |
IUPAC Name |
tert-butyl 4-chloro-2-methyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-15-10-7-17(12(18)19-13(2,3)4)6-5-9(10)11(14)16-8/h5-7H2,1-4H3 |
InChI Key |
ZGZICFOPPBDXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=N1)Cl |
Origin of Product |
United States |
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